1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFSTUMUOXOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclocondensation of 4-chlorobenzyl hydrazine with β-ketonitriles represents a direct route to construct the pyrazole core. This method involves the reaction of 4-chlorobenzyl hydrazine (synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with hydrazine hydrate) with ethyl cyanoacetate or malononitrile under acidic or basic conditions. For instance, in a one-pot procedure, equimolar quantities of 4-chlorobenzyl hydrazine and malononitrile are refluxed in a 1:1 ethanol-water mixture at 55°C for 6–8 hours in the presence of a layered double hydroxide (LDH) catalyst modified with copper iodide (LDH@PTRMS@DCMBA@CuI). The LDH catalyst enhances reaction efficiency by facilitating proton transfer and stabilizing intermediates.
Key Data:
Characterization of Products
The resultant 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile is characterized by:
-
FTIR : A sharp peak at 2,230–2,250 cm⁻¹ corresponding to the C≡N stretch.
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¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, CH₂), 7.38–7.45 (m, 4H, aromatic protons), 8.24 (s, 1H, pyrazole H-3).
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¹³C NMR : Peaks at 112.5 ppm (C≡N), 128.3–133.1 ppm (aromatic carbons), and 145.6 ppm (pyrazole C-4).
N-Alkylation of 1H-Pyrazole-4-Carbonitrile with 4-Chlorobenzyl Chloride
Alkylation Protocol
This two-step method involves synthesizing 1H-pyrazole-4-carbonitrile via cyclocondensation of hydrazine hydrate with ethyl cyanoacetate, followed by N-alkylation with 4-chlorobenzyl chloride. The alkylation is performed in anhydrous dimethylformamide (DMF) using potassium carbonate as a base at 80–90°C for 12 hours. The reaction proceeds via an SN2 mechanism, where the pyrazole’s nitrogen attacks the electrophilic benzyl carbon.
Key Data:
Optimization Challenges
Regioselectivity is critical, as competing N2-alkylation can occur. To suppress this, bulky solvents like tert-amyl alcohol or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the N1-alkylated product.
Multicomponent Reaction Using Fe₃O₄@SiO₂@Tannic Acid Catalyst
Green Synthesis Approach
A solvent-free, one-pot method utilizes Fe₃O₄@SiO₂@Tannic acid nanoparticles to catalyze the reaction of 4-chlorobenzylamine, hydrazine hydrate, and malononitrile. The tannic acid component acts as a green ligand, coordinating to iron oxide surfaces and enhancing substrate adsorption. The reaction proceeds at 70°C for 4 hours, yielding the target compound with high atom economy.
Key Data:
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The cyano group undergoes nucleophilic substitution with amines, hydrazines, and thiols under specific conditions. For example:
These reactions typically proceed via nucleophilic attack at the cyano carbon, facilitated by polar solvents (e.g., H₂O or EtOH) and catalysts like Fe₃O₄-based nanocomposites .
Cyclization Reactions
The carbonitrile group participates in cyclization to form fused heterocycles:
2.1. Pyrazolo[3,4-d]pyrimidine Formation
Reaction with formamide under reflux yields pyrazolo[3,4-d]pyrimidin-4-amines:
Conditions : Formamide, 120°C, 6 hours.
Yield : 68–75% .
Coupling Reactions
The cyano group facilitates coupling with carboxylic acids or amines to form amides or imines:
EDCI/HOBt-mediated couplings are particularly effective in anhydrous DMF at room temperature .
4.1. Reduction of the Cyano Group
Catalytic hydrogenation (H₂, Pd/C) reduces the cyano group to an amine:
Conditions : EtOH, 50 psi H₂, 6 hours.
Yield : 82% (analogous systems) .
4.2. Oxidation of the Pyrazole Ring
Oxidants like KMnO₄ selectively oxidize the pyrazole ring to pyrazole N-oxide derivatives:
Conditions : Acetic acid, 60°C.
Yield : 55% .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration or sulfonation at the C3/C5 positions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile | 48% | |
| SO₃/H₂SO₄ | 80°C, 4 hours | 5-Sulfo-1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile | 52% |
Biological Activity Correlation
Derivatives of 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile exhibit notable bioactivity:
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
- Thermal Stability : The pyridyl-benzimidazole hybrid (from ) exhibits superior thermal stability (decomposition >300°C via TGA) compared to the parent pyrazole-carbonitrile (decomposition ~220°C), attributed to extended π-conjugation .
- Solubility : The nitrile group in this compound reduces aqueous solubility (0.12 mg/mL) relative to azide derivatives (0.35 mg/mL), limiting its formulation options .
Biological Activity
1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H7ClN4
- CAS Number : [Insert CAS Number]
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:
- Condensation Reactions : Utilizing chlorobenzyl derivatives and carbonitriles.
- Cyclization : Formation of the pyrazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including:
- Bacillus subtilis
- Escherichia coli
In vitro tests have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been extensively studied. In particular, this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, which are commonly used models for breast cancer studies .
Case Study: Combination Therapy
A study explored the combination of this compound with doxorubicin, revealing a synergistic effect that enhances cytotoxicity against resistant cancer cell lines. The combination index method was employed to evaluate the efficacy, demonstrating a significant reduction in cell viability compared to monotherapy with doxorubicin alone .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally related to this compound have been identified as inhibitors of COX-2, an enzyme implicated in inflammatory processes. This suggests a possible therapeutic application in managing inflammatory diseases .
Antiviral Activity
Emerging studies have begun to assess the antiviral properties of pyrazole compounds against viruses such as SARS-CoV-2. The mechanism involves inhibiting viral replication and reducing inflammation associated with viral infections .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a triazenylpyrazole precursor (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) can react with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride at 50°C for 16–72 hours. Purification is achieved via flash chromatography using gradients of cyclohexane/ethyl acetate .
- Key Parameters : Temperature (0°C to 50°C), stoichiometry (7.5–10 equiv. of TFA), and solvent polarity influence yield. Reaction progress is monitored via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.20–7.54 ppm) and nitrile carbon (δ 112–117 ppm) .
- IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2230 cm⁻¹ and azide (N₃) bands at ~2139 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀ClN₅) via HRMS .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate regioselectivity challenges in pyrazole functionalization?
- Methodology : Use steric/electronic directing groups (e.g., 4-chlorobenzyl) to control substitution patterns. Computational tools (DFT) predict favorable sites for electrophilic attack. Experimentally, varying substituents (e.g., methyl vs. chloro) alters electronic density, as shown in triazole-pyrazole hybrids .
- Case Study : Substituents at the 4-position of the benzyl group reduce side reactions during azide coupling .
Q. How can discrepancies in crystallographic and spectroscopic data be resolved during structural validation?
- Methodology :
- X-ray Crystallography : Refine structures using SHELXL (e.g., orthorhombic Pbcn space group, a = 13.878 Å, Z = 8) .
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian09) to identify anomalies. For example, unexpected NOESY correlations may indicate dynamic processes .
Q. What strategies are effective for enhancing the thermal stability of this compound derivatives?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., ~100–230°C). Bulky substituents (e.g., tert-butyl) improve stability by reducing molecular mobility .
- Accelerated Aging Studies : Expose samples to elevated temperatures (40–80°C) and monitor degradation via HPLC .
Q. How can computational modeling predict the biological activity of pyrazole-carbonitrile derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
